3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)butan-1-one
Description
3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)butan-1-one is a synthetic small molecule characterized by a butan-1-one backbone substituted with a piperidin-1-yl group at position 1 and a (4-hydroxyphenyl)sulfanyl moiety at position 2.
Properties
CAS No. |
918828-21-4 |
|---|---|
Molecular Formula |
C15H21NO2S |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)sulfanyl-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C15H21NO2S/c1-12(19-14-7-5-13(17)6-8-14)11-15(18)16-9-3-2-4-10-16/h5-8,12,17H,2-4,9-11H2,1H3 |
InChI Key |
KJCVQXVYFBTVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)N1CCCCC1)SC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)butan-1-one typically involves the reaction of 4-hydroxythiophenol with 1-(piperidin-1-yl)butan-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the piperidine ring can enhance the compound’s binding affinity to certain receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a 4-hydroxybutan-1-one core with several analogs, differing primarily in substituent groups. Below is a detailed comparison based on synthesis, physicochemical properties, and spectral data.
Structural Variations and Substituent Effects
Key Observations :
- The target compound’s (4-hydroxyphenyl)sulfanyl group introduces both electron-donating (hydroxyl) and sulfur-mediated polarizability, contrasting with naphthyl (14d) or halogenated (GMJ) substituents. This may influence solubility and receptor-binding kinetics .
- The sulfur atom in the target compound differs from the thiophene sulfur in compound 16, as arylthioethers exhibit distinct resonance and steric profiles compared to heteroaromatic systems .
Key Observations :
- High-yield synthesis (e.g., 99% for 14d) is achieved with optimized solvent systems, whereas analogs with bulky substituents (e.g., 2t in ) show lower yields (10%), suggesting steric hindrance challenges .
- The target compound’s synthesis likely follows similar nucleophilic or coupling strategies but may require tailored conditions due to the reactive thioether group.
Physicochemical and Spectral Properties
Key Observations :
- The absence of a reported melting point for the target compound contrasts with analogs like 2s (204°C), which may reflect differences in crystallinity due to the hydroxyl and sulfur groups .
- IR data for analogs highlight consistent C=O stretches (~1680 cm⁻¹), while the target’s hydroxyl group would introduce a broad O–H band (~3200–3600 cm⁻¹) .
Key Observations :
- Piperidine-containing analogs often require precautions against eye and skin irritation, as seen in . The target compound’s hydroxyl and sulfur groups may necessitate additional stability testing.
Biological Activity
3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)butan-1-one is a compound of interest in pharmaceutical research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a hydroxyphenyl group, and a sulfanyl moiety, which are known to contribute to various pharmacological activities. The molecular structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 284.39 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the hydroxyphenyl group is particularly noteworthy as it enhances the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Enzyme Inhibition
The compound has been evaluated for its potential to inhibit various enzymes:
- Acetylcholinesterase (AChE) : A study reported that derivatives with piperidine moieties showed promising AChE inhibition, which is relevant for treating neurodegenerative diseases like Alzheimer's .
- Tyrosinase : Inhibitory effects on tyrosinase have been noted, indicating potential applications in skin lightening and anti-melanogenic therapies .
Antimicrobial Activity
Preliminary studies suggest that 3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)butan-1-one exhibits antibacterial properties against several strains of bacteria. The sulfanyl group contributes to this activity by enhancing the compound's interaction with bacterial cell membranes.
Anticancer Potential
Compounds with similar structures have demonstrated anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest. The combination of piperidine and hydroxyphenyl groups may synergistically enhance these effects.
Table 2: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A recent study evaluated the neuroprotective effects of similar compounds in models of neurodegeneration. Results indicated that these compounds could significantly reduce neuronal loss and improve cognitive function in animal models .
Case Study 2: Skin Lightening Applications
Another study focused on the anti-melanogenic properties of related compounds. The results showed that specific derivatives inhibited tyrosinase activity effectively, suggesting potential for cosmetic applications in skin lightening formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
